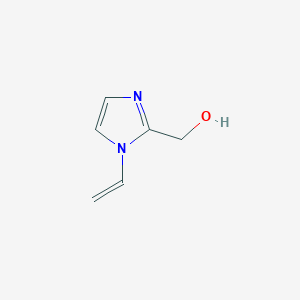

(1-ethenyl-1H-imidazol-2-yl)methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

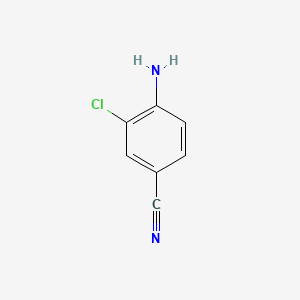

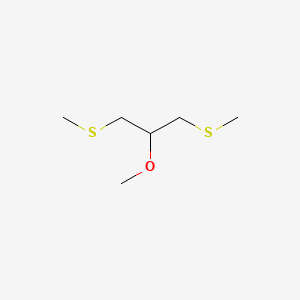

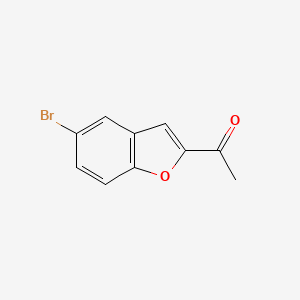

“(1-ethenyl-1H-imidazol-2-yl)methanol” is a chemical compound with the molecular formula C6H8N2O . It has a molecular weight of 124.14 g/mol . The IUPAC name for this compound is (1-ethylimidazol-2-yl)methanol .

Molecular Structure Analysis

The molecular structure of “(1-ethenyl-1H-imidazol-2-yl)methanol” includes an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms . The compound also contains a methanol group attached to one of the carbon atoms in the imidazole ring .Physical And Chemical Properties Analysis

“(1-ethenyl-1H-imidazol-2-yl)methanol” has a molecular weight of 126.16 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound also has a rotatable bond count of 2 . The exact mass and monoisotopic mass of the compound are 126.079312947 g/mol . The topological polar surface area is 38 Ų .Aplicaciones Científicas De Investigación

Synthesis and Conversion

(1-Methyl-1H-imidazol-2-yl) methanol derivatives are synthesized from carbonyl compounds and can be converted into carbonyl compounds via corresponding quaternary salts. This synthesis process indicates the versatility of imidazole derivatives in organic synthesis, especially as masked forms of carbonyl groups and synthons (Ohta, Hayakawa, Nishimura, & Okamoto, 1987).

Precursors for Biomimetic Chelating Ligands

(4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol demonstrates potential as a precursor in the synthesis of biomimetic chelating ligands. This application underscores the role of imidazole derivatives in creating complex molecules with potential biological applications (Gaynor, McIntyre, & Creutz, 2023).

Organocatalysis

Imidazol-1-yl-acetic acid, a related compound, serves as an efficient, recyclable organocatalyst for synthesizing 1,8-dioxooctahydroxanthenes under solvent-free conditions. This showcases the catalytic capabilities of imidazole derivatives in green chemistry (Nazari, Keshavarz, Karami, Iravani, & Vafaee-nezhad, 2014).

Fluorescence Probes

Imidazole derivatives, such as 2-(4-(4-(hydroxymethyl)-1H-benzo[d]imidazol-2-yl)-1H-benzo[d]imidazol-2-yl)phenol, are used in synthesizing fluorescent probes. These compounds coordinate with metal ions like Zn^2+, resulting in strong fluorescence, which is useful in biochemical sensing and imaging applications (Wen-yao, 2012).

Antibacterial Agents

Some imidazole derivatives have been explored for their antibacterial properties, indicating their potential in developing new antibiotics. This is particularly significant in addressing antibiotic resistance challenges (Chandra, Ganguly, Dey, & Sarkar, 2020).

Corrosion Inhibition

Imidazole-based molecules, including derivatives like [4-(1H-imidazole-1-yl)-phenyl]methanol, are applied in inhibiting corrosion of metals like carbon steel in acidic mediums. This demonstrates the utility of imidazole derivatives in industrial applications, particularly in enhancing material longevity and performance (Costa et al., 2021).

Mecanismo De Acción

Target of Action

The primary targets of (1-ethenyl-1H-imidazol-2-yl)methanol are currently unknown. This compound is a derivative of imidazole, a heterocyclic organic compound that is a key component in many biologically active molecules . Imidazole derivatives have been found to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . .

Mode of Action

Imidazole derivatives are known to interact with various enzymes, receptors, and other proteins, leading to changes in cellular processes .

Biochemical Pathways

Imidazole derivatives are involved in a wide range of biochemical pathways due to their diverse biological activities

Pharmacokinetics

Imidazole derivatives are generally highly soluble in water and other polar solvents, which may influence their absorption and distribution

Result of Action

Imidazole derivatives are known to have a wide range of biological activities, suggesting that (1-ethenyl-1h-imidazol-2-yl)methanol may also have diverse effects at the molecular and cellular level .

Propiedades

IUPAC Name |

(1-ethenylimidazol-2-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-2-8-4-3-7-6(8)5-9/h2-4,9H,1,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJIUWZYBYKQRSZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CN1C=CN=C1CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30336662 |

Source

|

| Record name | (1-ethenyl-1H-imidazol-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30336662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-ethenyl-1H-imidazol-2-yl)methanol | |

CAS RN |

45662-46-2 |

Source

|

| Record name | (1-ethenyl-1H-imidazol-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30336662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-(3-Fluorophenyl)phenyl]methanol](/img/structure/B1332051.png)

![5,7-Dimethyl-2-(methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1332055.png)